3-Hydroxy-4-iodobenzaldehyde

Catalog No.
S1531869
CAS No.
135242-71-6
M.F
C7H5IO2
M. Wt
248.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-4-iodobenzaldehyde

CAS Number

135242-71-6

Product Name

3-Hydroxy-4-iodobenzaldehyde

IUPAC Name

3-hydroxy-4-iodobenzaldehyde

Molecular Formula

C7H5IO2

Molecular Weight

248.02 g/mol

InChI

InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H

InChI Key

IHLOHISMHMTTAA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)O)I

Canonical SMILES

C1=CC(=C(C=C1C=O)O)I

The exact mass of the compound 3-Hydroxy-4-iodobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hydroxy-4-iodobenzaldehyde (CAS 135242-71-6) is a highly versatile, tri-substituted aromatic building block defined by the presence of three orthogonally reactive functional groups: an electrophilic aldehyde, a nucleophilic and directing phenolic hydroxyl, and a highly reactive aryl iodide. In industrial and advanced synthetic workflows, this compound is prioritized over its lighter halogenated analogs due to the superior oxidative addition kinetics of the carbon-iodine bond in palladium-catalyzed cross-couplings, such as Suzuki, Sonogashira, and Heck reactions[1]. Furthermore, the precise ortho relationship between the hydroxyl group and the iodine atom makes it a required precursor for tandem cross-coupling and cycloisomerization sequences, enabling the rapid, step-economic construction of complex oxygen-containing heterocycles like benzofurans [2].

Attempting to substitute 3-hydroxy-4-iodobenzaldehyde with the unhalogenated precursor, 3-hydroxybenzaldehyde, and performing in-house iodination leads to severe process bottlenecks; direct iodination lacks regiocontrol, yielding complex mixtures of 4-iodo, 2-iodo, and diiodinated products that require costly and labor-intensive chromatographic separation [1]. Similarly, substituting with 3-hydroxy-4-bromobenzaldehyde drastically reduces the kinetics of mild palladium-catalyzed couplings, often necessitating elevated temperatures or stronger bases that can trigger unwanted side reactions at the sensitive aldehyde moiety [2]. Finally, utilizing 4-iodobenzaldehyde strips the molecule of the ortho-hydroxyl group, entirely eliminating the capacity for tandem cycloisomerization reactions and preventing the direct synthesis of benzofuran derivatives [3].

Elimination of Regioisomer Contamination in Precursor Sourcing

Direct in-house iodination of 3-hydroxybenzaldehyde is historically plagued by poor regioselectivity, yielding a problematic mixture of 3-hydroxy-4-iodobenzaldehyde, 5-hydroxy-2-iodobenzaldehyde, and diiodinated byproducts [1]. Procuring pure 3-hydroxy-4-iodobenzaldehyde bypasses this synthetic bottleneck, providing the desired 4-iodo isomer and eliminating the need for extensive, yield-depleting chromatographic separations required to isolate the correct regioisomer for downstream couplings [1].

Evidence DimensionRegioisomer purity and separation requirements
Target Compound DataCommercial 3-hydroxy-4-iodobenzaldehyde (pure target regioisomer)
Comparator Or BaselineIn-house direct iodination of 3-hydroxybenzaldehyde (yields mixtures of 4-iodo, 2-iodo, and diiodo products)
Quantified DifferenceSourcing the pure compound eliminates the multi-component isomer mixture and subsequent separation penalty
ConditionsStandard basic or aqueous ammonia direct iodination conditions

Procuring the pure regioisomer is critical for scalable manufacturing, as it prevents severe yield losses and purification costs associated with the lack of regiocontrol in phenolic iodination.

High-Yield Orthogonal Functionalization for Complex Assembly

The distinct reactivity tiers of the functional groups in 3-hydroxy-4-iodobenzaldehyde allow for highly efficient, sequential C-C bond formations. In the synthesis of macrocyclic precursors, the THP-protected derivative undergoes Suzuki cross-coupling at the highly reactive iodine site with (2-methoxyphenyl)boronic acid to achieve a 92% yield [1]. The intact aldehyde is subsequently subjected to a Wittig reaction, delivering the olefin product in an 87% yield [1]. This demonstrates the compound's capacity for stepwise, high-yield functionalization compared to less reactive brominated analogs that require forcing conditions detrimental to the aldehyde.

Evidence DimensionStepwise coupling efficiency (Suzuki followed by Wittig)
Target Compound Data92% yield (Suzuki at iodine) followed by 87% yield (Wittig at aldehyde)
Comparator Or BaselineLess reactive brominated analogs (inferred lower yields or degraded aldehyde under forcing conditions)
Quantified DifferenceMaintains >85% yields across multiple sequential orthogonal transformations
ConditionsPd-catalyzed Suzuki coupling followed by phosphonium salt Wittig olefination

The ability to sequentially functionalize the iodine and aldehyde groups under mild conditions ensures high overall throughput in multi-step pharmaceutical and natural product syntheses.

Enabling Tandem Sonogashira-Cycloisomerization for Benzofurans

The specific ortho arrangement of the hydroxyl and iodo groups on 3-hydroxy-4-iodobenzaldehyde directly enables one-pot tandem Sonogashira-Hagihara coupling and cycloisomerization. When reacted with ethynylboronic acid MIDA ester under Pd/Cu catalysis, it directly affords 6-carbaldehydebenzofuran-2-MIDA boronate [1]. Comparators such as 4-iodobenzaldehyde, which lack the ortho-hydroxyl nucleophile, can only undergo the initial alkynylation and completely fail to achieve the subsequent cyclization step [1].

Evidence DimensionCapacity for tandem heterocycle formation
Target Compound DataSuccessfully forms functionalized benzofuran via tandem coupling/cyclization
Comparator Or Baseline4-iodobenzaldehyde (incapable of cycloisomerization)
Quantified DifferenceDirect access to benzofuran core vs. simple linear alkyne formation
ConditionsPdCl2(Ph3P)2, CuI, ethynylboronic acid MIDA ester in DMF

This compound allows buyers to collapse multi-step heterocycle syntheses into a single, step-economic tandem reaction, drastically reducing solvent, catalyst, and labor costs.

Precursor Suitability for Advanced Dye-Sensitized Solar Cells (DSSCs)

3-Hydroxy-4-iodobenzaldehyde serves as a critical anchor and conjugation-extending unit in the synthesis of organic chromophores for copper redox-based dye-sensitized solar cells (DSSCs)[1]. The highly reactive iodine atom facilitates efficient Sonogashira coupling with complex terminal alkynes, while the aldehyde provides a handle for further condensation to form the final sensitizing dye [1]. Substituting with a brominated analog hinders the coupling efficiency with sterically demanding optoelectronic building blocks.

Evidence DimensionCoupling compatibility with sterically demanding optoelectronic alkynes
Target Compound DataEfficient Pd/Cu-catalyzed coupling to form extended pi-conjugated dye precursors
Comparator Or BaselineBrominated or chlorinated analogs (exhibit sluggish oxidative addition, lowering dye precursor yields)
Quantified DifferenceEnables the direct attachment of bulky fluorenyl-alkynes under mild conditions
ConditionsSonogashira coupling with bis(triphenylphosphine)palladium dichloride and CuI

For materials science procurement, this specific iodo-aldehyde ensures high-yield assembly of complex, high-value solar cell dyes without degrading sensitive conjugated systems.

Synthesis of Benzofuran-Based Pharmaceuticals and Natural Products

Leveraging its ortho-iodo-phenol motif, 3-hydroxy-4-iodobenzaldehyde is the premier choice for synthesizing complex benzofuran cores via tandem Sonogashira-Hagihara coupling and cycloisomerization. This is highly relevant for medicinal chemistry programs targeting novel therapeutics where the benzofuran scaffold is a critical pharmacophore, allowing for step-economic assembly directly from MIDA boronate intermediates [1].

Assembly of Macrocyclic Compounds and Advanced Building Blocks

Due to the orthogonal reactivity of its iodine and aldehyde groups, this compound is ideal for the stepwise construction of large macrocyclic structures, such as isoriccardin analogs. Buyers should select this compound when their synthetic route requires initial high-yield Suzuki cross-couplings followed by mild Wittig olefinations, ensuring that multiple C-C bonds can be formed without cross-reactivity [2].

Development of Organic Chromophores for Dye-Sensitized Solar Cells

In the optoelectronics sector, 3-hydroxy-4-iodobenzaldehyde is utilized as a core building block for synthesizing sensitizing dyes for copper redox-based DSSCs. The reactive aryl iodide allows for mild coupling with extended pi-conjugated alkynes, while the aldehyde serves as a condensation point for electron-withdrawing anchoring groups, making it an essential precursor for high-efficiency solar cell materials [3].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Hydroxy-4-iodobenzaldehyde

Dates

Last modified: 08-15-2023

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